molecular formula C5H10F3N B3030944 (2S)-1,1,1-trifluoro-3-methylbutan-2-amine CAS No. 1131737-01-3

(2S)-1,1,1-trifluoro-3-methylbutan-2-amine

Cat. No.: B3030944
CAS No.: 1131737-01-3
M. Wt: 141.13
InChI Key: YGGUXSPKQBCCRM-BYPYZUCNSA-N
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Description

(2S)-1,1,1-Trifluoro-3-methylbutan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a butan-2-amine backbone. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems.

Scientific Research Applications

(2S)-1,1,1-Trifluoro-3-methylbutan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, environmental impact, and precautions to be taken while handling .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1,1,1-trifluoro-3-methylbutan-2-amine typically involves the introduction of the trifluoromethyl group into the butan-2-amine structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butan-2-amine, reacts with a trifluoromethylating agent under controlled conditions. The reaction may require the presence of a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to convert the amine group into an amine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Comparison with Similar Compounds

  • (2S)-1,1,1-Trifluoro-2-methylpropan-2-amine
  • (2S)-1,1,1-Trifluoro-3-methylpentan-2-amine

Comparison: (2S)-1,1,1-Trifluoro-3-methylbutan-2-amine is unique due to its specific structural configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-1,1,1-trifluoro-3-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGUXSPKQBCCRM-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654236
Record name (2S)-1,1,1-Trifluoro-3-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131737-01-3
Record name (2S)-1,1,1-Trifluoro-3-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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